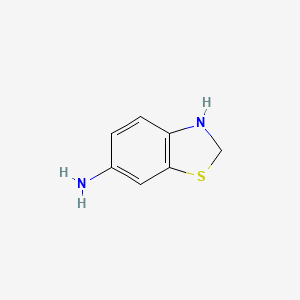![molecular formula C13H19N3O B12226284 [2-(2-Methylpyrimidin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B12226284.png)
[2-(2-Methylpyrimidin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Methylpyrimidin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring and a cyclopentapyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methylpyrimidin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol typically involves multiple steps. One common method includes the reaction of 2-methylpyrimidine with octahydrocyclopenta[c]pyrrole under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Methylpyrimidin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
[2-(2-Methylpyrimidin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of [2-(2-Methylpyrimidin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Toxopyrimidine: This compound shares a similar pyrimidine structure and has been studied for its biological activities.
Oxazolidinones: These compounds contain a similar cyclopentapyrrole moiety and are known for their antibacterial properties.
Uniqueness
What sets [2-(2-Methylpyrimidin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol apart is its unique combination of a pyrimidine ring and a cyclopentapyrrole moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
[2-(2-methylpyrimidin-4-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol |
InChI |
InChI=1S/C13H19N3O/c1-10-14-6-4-12(15-10)16-7-11-3-2-5-13(11,8-16)9-17/h4,6,11,17H,2-3,5,7-9H2,1H3 |
InChI Key |
VBNSUWAQYITMMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)N2CC3CCCC3(C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B12226201.png)
![2,4,5-Trimethyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12226207.png)
![2-Methyl-4-[3-(pyridin-4-yloxy)azetidin-1-yl]pyrimidine](/img/structure/B12226208.png)
![7-(3-chloro-4-methylphenyl)-2-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12226216.png)
![2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B12226220.png)
![1-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]propan-2-one](/img/structure/B12226232.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B12226242.png)

![3-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B12226255.png)
![2-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B12226262.png)

![1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12226269.png)
![2-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol;hydrochloride](/img/structure/B12226273.png)
![3-[[(1-Methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12226275.png)
